![molecular formula C16H23BrN2O2 B246957 4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol](/img/structure/B246957.png)
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol is a complex organic compound characterized by the presence of a bromine atom, a morpholine ring, and a piperidine ring attached to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol typically involves multiple steps, starting with the bromination of phenol to introduce the bromine atom. This is followed by the formation of the piperidine and morpholine rings, which are then attached to the phenol group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but with a methyl group instead of the morpholine and piperidine rings.
2-Amino-4-bromophenol: Contains an amino group instead of the morpholine and piperidine rings.
Uniqueness
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H23BrN2O2 |
|---|---|
Molekulargewicht |
355.27 g/mol |
IUPAC-Name |
4-bromo-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O2/c17-14-1-2-16(20)13(11-14)12-18-5-3-15(4-6-18)19-7-9-21-10-8-19/h1-2,11,15,20H,3-10,12H2 |
InChI-Schlüssel |
YXAKQORSLVNWPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
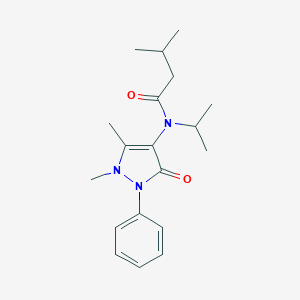
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
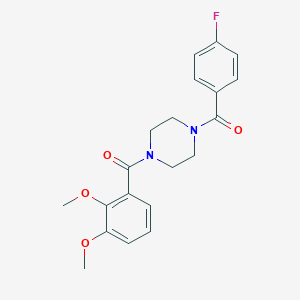
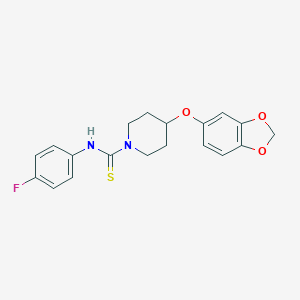
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
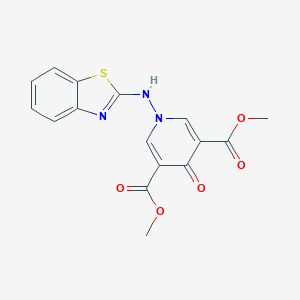
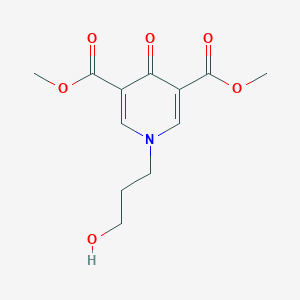
![N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE](/img/structure/B246898.png)
